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molecular formula C21H19N3O3S B1672462 GW-406381 CAS No. 221148-46-5

GW-406381

Cat. No. B1672462
M. Wt: 393.5 g/mol
InChI Key: NXMZBNYLCVTRGB-UHFFFAOYSA-N
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Patent
US06803463B2

Procedure details

The residue from Example 6(i), 2-(4-ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-3,3a-dihydro-pyrazolo[1,5-b]pyridazine, was redissolved in DCM (5 mL) and palladium on carbon (10% wt, 0.25 g) was added. The mixture was heated under reflux for 18 hours, whereupon analysis of the mixture by mass spectrometry showed the presence of a main component, MH+ 394, corresponding to the title compound. The reaction mixture was purified directly by silica gel chromatography (ethyl acetatelcyclohexane 2:1) to give the title compound as a white solid (0.181 g, 59%). MH+ 394
[Compound]
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-3,3a-dihydro-pyrazolo[1,5-b]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:18]([C:19]3[CH:24]=[CH:23][C:22]([S:25]([CH3:28])(=[O:27])=[O:26])=[CH:21][CH:20]=3)[CH:17]3[N:12]([N:13]=[CH:14][CH:15]=[CH:16]3)[N:11]=2)=[CH:6][CH:5]=1)[CH3:2]>C(Cl)Cl.[Pd]>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[C:18]([C:19]3[CH:24]=[CH:23][C:22]([S:25]([CH3:28])(=[O:27])=[O:26])=[CH:21][CH:20]=3)=[C:17]3[N:12]([N:13]=[CH:14][CH:15]=[CH:16]3)[N:11]=2)=[CH:8][CH:9]=1)[CH3:2]

Inputs

Step One
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-(4-ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-3,3a-dihydro-pyrazolo[1,5-b]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)C1=NN2N=CC=CC2C1C1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours, whereupon analysis of the mixture by mass spectrometry
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C1=NN2N=CC=CC2=C1C1=CC=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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